molecular formula C15H10BrF2NO4 B2892080 3-Bromo-2,4-difluoro-6-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287287-37-8

3-Bromo-2,4-difluoro-6-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2892080
CAS RN: 2287287-37-8
M. Wt: 386.149
InChI Key: OBEJCEKVTOAYAJ-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluoro-6-(phenylmethoxycarbonylamino)benzoic acid, commonly known as BDFPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BDFPB belongs to the class of benzoic acid derivatives, and its unique chemical structure makes it a valuable tool for investigating various biological processes.

Mechanism Of Action

BDFPB exerts its inhibitory effects on enzymes by binding to their active sites and preventing the substrate from binding. The unique chemical structure of BDFPB allows it to interact with the active site residues in a specific manner, which can result in potent inhibition of enzyme activity.
Biochemical and Physiological Effects:
The inhibition of enzymes by BDFPB can have several biochemical and physiological effects. For example, the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can result in increased synaptic transmission and improved cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes, including acid-base balance and renal function.

Advantages And Limitations For Lab Experiments

BDFPB has several advantages as a tool for scientific research. It has potent inhibitory effects on several enzymes, which can provide valuable insights into their functions. Additionally, BDFPB has a unique chemical structure that allows it to interact with the active site residues in a specific manner, which can result in potent inhibition of enzyme activity. However, there are also limitations associated with the use of BDFPB in lab experiments. For example, its potency and specificity may vary depending on the enzyme being studied, and its effects may also be influenced by other factors such as pH and temperature.

Future Directions

There are several future directions for research involving BDFPB. One area of research involves the development of more potent and specific inhibitors based on the structure of BDFPB. Another area of research involves the investigation of the effects of BDFPB on other enzymes and biological processes. Additionally, BDFPB may have potential applications in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and cancer.
Conclusion:
In conclusion, BDFPB is a valuable tool for scientific research due to its potent inhibitory effects on several enzymes and its unique chemical structure. Its mechanism of action and effects on biological systems have been extensively studied, and there are several future directions for research involving this compound. However, it is important to note that further research is needed to fully understand the potential of BDFPB and its limitations as a tool for scientific research.

Synthesis Methods

BDFPB can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 2,4-difluoro-3-nitrobenzoic acid, which is then reduced to 2,4-difluoro-3-aminobenzoic acid. This intermediate product is then reacted with phenyl isocyanate to form the corresponding carbamate, which is further reacted with bromine to produce BDFPB.

Scientific Research Applications

BDFPB has been extensively studied for its potential applications in scientific research. One of the most significant areas of research involves the investigation of its mechanism of action and its effects on biological systems. BDFPB has been shown to have potent inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play critical roles in various physiological processes, and their inhibition by BDFPB can provide valuable insights into their functions.

properties

IUPAC Name

3-bromo-2,4-difluoro-6-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2NO4/c16-12-9(17)6-10(11(13(12)18)14(20)21)19-15(22)23-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEJCEKVTOAYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C(=C2C(=O)O)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-difluoro-6-(phenylmethoxycarbonylamino)benzoic acid

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